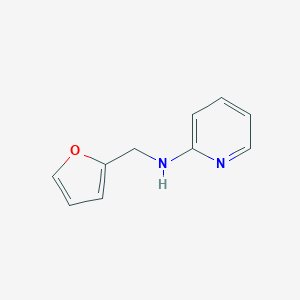

N-(furan-2-ylmethyl)pyridin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74639. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-6-11-10(5-1)12-8-9-4-3-7-13-9/h1-7H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUSVJBNBLEXPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963529 | |

| Record name | N-[(Furan-2-yl)methyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46230-01-7 | |

| Record name | NSC74639 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(Furan-2-yl)methyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(furan-2-yl)methyl]pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(furan-2-ylmethyl)pyridin-2-amine synthesis protocol

An In-depth Technical Guide to the Synthesis of N-(furan-2-ylmethyl)pyridin-2-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a valuable heterocyclic compound with applications in medicinal chemistry and materials science.[1] The primary methodology detailed herein is the one-pot reductive amination of 2-aminopyridine with furfural, a robust and highly efficient C-N bond-forming strategy that proceeds under mild conditions.[2] We will delve into the mechanistic underpinnings of this reaction, provide a validated, step-by-step experimental protocol, and offer field-proven insights to ensure reproducible, high-yield synthesis.

Core Principles: The Chemistry of Reductive Amination

The synthesis of this compound is most effectively achieved through a direct, one-pot reductive amination. This cornerstone reaction in organic synthesis involves two key mechanistic steps: the formation of an imine intermediate followed by its immediate reduction to the target amine.[3][4]

Reaction Mechanism

The overall transformation is as follows:

2-Aminopyridine + Furfural → [Imine Intermediate] → this compound

The reaction proceeds via the initial formation of a carbinolamine intermediate, which then dehydrates to form an imine (or its protonated form, the iminium ion).[3] This electrophilic iminium ion is then rapidly and selectively reduced by a hydride donor.

Caption: Reaction mechanism for reductive amination.

The use of a mild acid, such as acetic acid, can catalyze the dehydration of the carbinolamine to the imine, thereby accelerating the overall reaction rate.[5]

The Reagent of Choice: Sodium Triacetoxyborohydride (STAB)

For this synthesis, Sodium Triacetoxyborohydride, NaBH(OAc)₃, is the superior reducing agent. Its selection is a critical experimental choice grounded in its unique chemical properties.[6][7]

-

Mildness and Selectivity: The electron-withdrawing effects of the three acetoxy groups moderate the reactivity of the borohydride, making STAB a much milder reducing agent than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃).[3][5] It readily reduces iminium ions but is slow to react with aldehydes and generally does not reduce ketones, thus preventing the undesired reduction of the starting furfural.[6][7]

-

One-Pot Procedure: Because STAB does not efficiently reduce the aldehyde starting material, it can be added directly to the initial mixture of the amine and aldehyde. This allows for a convenient one-pot procedure where the imine is formed and reduced in situ.[5]

-

Non-Toxicity: Unlike sodium cyanoborohydride, STAB does not pose the risk of generating toxic hydrogen cyanide gas, especially under the acidic conditions that favor imine formation.

| Reagent | Formula | Key Advantages | Key Disadvantages |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, selective for imines, allows one-pot reaction, non-toxic byproducts.[5][6] | Water sensitive, higher cost, lower hydride efficiency.[8][9] |

| Sodium Cyanoborohydride | NaCNBH₃ | Stable in water and protic solvents.[8] | Highly toxic (potential for HCN release), reduces aldehydes at low pH. |

| Sodium Borohydride | NaBH₄ | Inexpensive, powerful reducing agent.[7] | Reduces aldehydes and ketones rapidly, requiring a two-step process.[8] |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | Atom economical, "green" method.[9] | May require specialized equipment (hydrogenator), potential for furan ring reduction. |

Experimental Protocol: A Validated Synthesis Workflow

This protocol is designed as a self-validating system, with clear steps and checkpoints to ensure successful synthesis.

Materials and Reagents

| Compound | Formula | MW ( g/mol ) | Role | Notes |

| 2-Aminopyridine | C₅H₆N₂ | 94.12 | Starting Material | Use >98% purity. |

| Furfural | C₅H₄O₂ | 96.08 | Starting Material | Use freshly distilled or high-purity grade to avoid oxidized impurities. |

| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | Reducing Agent | Hygroscopic; handle quickly and store in a desiccator.[3] |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | Solvent | Anhydrous grade is preferred.[5] |

| Acetic Acid (Glacial) | CH₃COOH | 60.05 | Catalyst | Optional, but recommended to speed up the reaction.[6] |

| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | Quench/Wash | Used during work-up. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | For drying the organic phase. |

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Nitrogen or argon inlet

-

Septa and needles for reagent addition

-

Magnetic stir plate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (if required)

Step-by-Step Synthesis Protocol

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-aminopyridine (1.0 eq) and anhydrous 1,2-dichloroethane (DCE, approx. 0.2 M concentration). Begin stirring.

-

Substrate Addition: Add furfural (1.0-1.1 eq) to the stirring solution. If desired, add glacial acetic acid (1.0-2.0 eq) to catalyze imine formation.[6] Allow the mixture to stir at room temperature for 20-30 minutes to facilitate the initial condensation.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.3-1.6 eq) to the mixture in one portion.[6] The addition may cause a slight exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).

-

Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with dichloromethane (DCM) or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Alternatively, purification may be achieved through crystallization or by forming the hydrochloride salt.[3][10]

Field-Proven Insights & Troubleshooting

-

Causality of Reagent Order: It is crucial to allow the amine and aldehyde to pre-mix before adding the reducing agent. This gives time for the imine intermediate to form, which is the intended substrate for STAB.

-

Managing Moisture: Sodium triacetoxyborohydride is hygroscopic and will decompose in the presence of water.[8] Ensuring anhydrous conditions (dry solvent, inert atmosphere) is key to achieving high yields.

-

Weakly Basic Amines: 2-Aminopyridine is a relatively weakly basic amine. STAB is particularly effective for such amines, where other methods might fail or give low yields.[6]

-

Side Reactions: The primary side reaction is the reduction of furfural by STAB. While slow, it can occur. Using a slight excess of the amine and ensuring efficient imine formation can minimize this. Over-alkylation to form a tertiary amine is generally not a significant issue in this specific reaction.

-

Solvent Choice: 1,2-Dichloroethane (DCE) is the preferred solvent.[5] However, tetrahydrofuran (THF) or acetonitrile can also be used.[6] Protic solvents like methanol are incompatible with STAB and should be avoided.[7]

Conclusion

The one-pot reductive amination of 2-aminopyridine and furfural using sodium triacetoxyborohydride is a highly reliable, efficient, and scalable method for the synthesis of this compound. The mild reaction conditions, excellent functional group tolerance, and straightforward procedure make it an authoritative and trustworthy protocol for researchers in drug development and organic synthesis. By understanding the underlying mechanistic principles and adhering to the detailed experimental guide, scientists can consistently achieve high yields of the desired product.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

-

University of Rochester. Reductive Amination - Common Conditions. [Link]

-

Wikipedia. Sodium triacetoxyborohydride. [Link]

-

Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]

-

Zhu, F., et al. (2025). Role of Furfural and 5-Methyl-2-furfural in Glucose-Induced Inhibition of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Formation in Chemical Models and Pork Patties. Foods, 14(5), 789. [Link]

-

PubChem. This compound hydrochloride. [Link]

-

Li, C., et al. (2022). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Catalysts, 12(10), 1123. [Link]

-

American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. mdpi.com [mdpi.com]

- 5. Sodium triacetoxyborohydride [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 10. This compound hydrochloride | C10H11ClN2O | CID 42909649 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-(furan-2-ylmethyl)pyridin-2-amine mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action for N-(furan-2-ylmethyl)pyridin-2-amine

Abstract: this compound is a heterocyclic compound featuring a furan moiety linked to a pyridin-2-amine scaffold. While the individual components are present in numerous pharmacologically active agents, the specific mechanism of action (MOA) for this particular molecule is not extensively documented in public literature. This guide, therefore, presents a systematic, hypothesis-driven framework for the comprehensive elucidation of its MOA. We provide a logical, multi-phase research strategy designed for drug discovery and development professionals. This document details field-proven experimental protocols, the rationale behind their selection, and methods for data interpretation, moving from broad phenotypic screening to specific target identification, validation, and downstream pathway analysis. Our approach is grounded in the established activities of structurally related compounds, offering a robust blueprint for characterizing novel chemical entities.

Introduction: A Molecule of Untapped Potential

The chemical architecture of this compound presents a compelling case for pharmacological investigation. It marries two privileged scaffolds:

-

The Furan Ring: A five-membered aromatic heterocycle integral to a wide range of natural products and synthetic drugs. Furan derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[1][2][3] The ether oxygen can act as a hydrogen bond acceptor, potentially improving the pharmacokinetic profile of a molecule.[3]

-

The Pyridin-amine Scaffold: This motif is a cornerstone of many kinase inhibitors.[4] Structurally analogous compounds, such as N-(pyridin-2-ylmethyl)pyrimidin-2-amine, have been investigated as potent inhibitors of cyclin-dependent kinases (CDK4/6) for oncology applications.[4]

Given this structural heritage, this compound is a prime candidate for discovery programs. However, without a defined biological target or mechanism, its therapeutic potential remains speculative. This guide outlines a rigorous, multi-phase strategy to de-orphanize this compound, transforming it from a chemical structure into a well-characterized pharmacological tool.

Phase I: Initial Phenotypic and Bioactivity Screening

The initial phase is designed to cast a wide net, identifying the broad biological consequences of cellular exposure to the compound. This approach efficiently narrows the field of possibilities and directs subsequent, more focused mechanistic studies.

Cellular Viability and Cytotoxicity Profiling

The first critical question is whether the compound affects cell survival. A cytotoxicity screen across a diverse panel of cell lines provides a foundational dataset on its potency and potential selectivity.

Causality Behind Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its robustness, high-throughput compatibility, and its direct measure of metabolic activity, which is a reliable proxy for cell viability. By using both cancerous and non-cancerous cell lines, we can obtain an early indication of any potential therapeutic window.

Experimental Protocol: MTT Assay for Cell Viability [5][6][7]

-

Cell Seeding: Plate cells (e.g., A549 lung cancer, MCF-7 breast cancer, and MRC-5 normal lung fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.

-

Compound Treatment: Prepare a 2-fold serial dilution of this compound in culture medium, ranging from 100 µM to 0.1 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

-

Formazan Formation: Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Data Presentation: Hypothetical Cytotoxicity Profile

| Cell Line | Type | Hypothetical IC₅₀ (µM) |

| A549 | Lung Carcinoma | 2.5 |

| MCF-7 | Breast Adenocarcinoma | 5.1 |

| HCT116 | Colon Carcinoma | 3.8 |

| MRC-5 | Normal Lung Fibroblast | > 50 |

Antimicrobial Activity Screening

The prevalence of antimicrobial activity within furan-containing compounds necessitates a screen against common pathogens.[1][2]

Causality Behind Experimental Choice: The broth microdilution method is a standardized, quantitative assay that determines the Minimum Inhibitory Concentration (MIC) of a compound.[8] It is highly reproducible and allows for the simultaneous testing of multiple organisms and concentrations, making it ideal for primary screening.[8][9]

Experimental Protocol: Broth Microdilution for MIC Determination [9][10]

-

Compound Preparation: In a 96-well plate, prepare a 2-fold serial dilution of the compound in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), with final concentrations ranging from 128 µg/mL to 0.25 µg/mL.

-

Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 100 µL of the bacterial or fungal suspension to each well of the plate containing the compound dilutions.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Hypothetical Antimicrobial Activity

| Organism | Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 8 |

| Escherichia coli | Gram-negative Bacteria | > 128 |

| Candida albicans | Fungus (Yeast) | 16 |

Phase II: Target Identification and Validation

Assuming the results from Phase I indicate potent and selective activity (e.g., anticancer effects), the next crucial phase is to identify the direct molecular target(s). A dual approach, combining hypothesis-driven and unbiased methods, provides the most robust path to target discovery.

Hypothesis-Driven Approach: Kinase Inhibition Profiling

The structural similarity to known kinase inhibitors makes this target class a primary hypothesis.

Causality Behind Experimental Choice: Profiling the compound against a large panel of kinases in a biochemical assay is a highly efficient method to identify potential targets, determine selectivity, and understand structure-activity relationships.[11] Radiometric assays, which measure the transfer of ³²P or ³³P from ATP to a substrate, are a gold standard for their directness and sensitivity.[12]

Experimental Protocol: Kinase Panel Screening (General) [11][13]

-

Assay Setup: In a multi-well plate, combine the recombinant kinase, its specific substrate peptide, and the test compound at a fixed concentration (e.g., 1 µM).

-

Reaction Initiation: Start the kinase reaction by adding an ATP solution containing [γ-³³P]ATP.

-

Incubation: Allow the reaction to proceed at 30°C for a specified time, within the linear range of the enzyme kinetics.

-

Reaction Termination: Stop the reaction and capture the phosphorylated substrate on a filter membrane.

-

Washing: Wash the membrane to remove unincorporated [γ-³³P]ATP.

-

Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

-

Analysis: Calculate the percentage of inhibition relative to a vehicle control. Hits are typically defined as compounds causing >50% inhibition. Follow-up dose-response assays are then performed to determine IC₅₀ values for the primary hits.

Mandatory Visualization: Kinase Screening Workflow

Caption: Workflow for hypothesis-driven kinase target identification.

Unbiased Target Identification & In-Cell Validation

To uncover unexpected targets and confirm engagement in a physiological context, unbiased approaches are essential.

Causality Behind Experimental Choice: Affinity-based pull-downs are a classic and powerful method for isolating binding partners from a complex proteome.[14][15] However, this in vitro method does not guarantee the interaction occurs in living cells. Therefore, it must be coupled with a target engagement validation assay like the Cellular Thermal Shift Assay (CETSA), which measures the stabilization of a target protein by a ligand in intact cells, providing definitive proof of interaction.[16][17]

Mandatory Visualization: Affinity Pull-Down Workflow

Caption: Unbiased target identification using an affinity-based pull-down.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [18][19]

-

Cell Treatment: Treat intact cells with either the test compound (e.g., at 10x IC₅₀) or vehicle for 1-2 hours.

-

Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler. Cool immediately to 4°C.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

-

Protein Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the putative target protein remaining using Western blotting.

-

Data Interpretation: A ligand-bound protein will be more resistant to thermal denaturation, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle-treated control. This "thermal shift" confirms target engagement.

Phase III: Delineation of Downstream Signaling Pathways

Identifying the target is not the endpoint. Understanding the functional consequences of target engagement is crucial. If a kinase target is validated, the next step is to map its impact on the relevant signaling cascade.

Causality Behind Experimental Choice: Western blotting is the most direct and widely used technique to measure changes in protein expression and post-translational modifications, such as phosphorylation, which is the hallmark of kinase activity.[20][21] By probing for both the phosphorylated (active) and total levels of downstream substrates, we can precisely quantify the compound's effect on pathway signaling.[22]

Experimental Protocol: Western Blot for Signaling Pathway Analysis [20][21]

-

Cell Culture and Treatment: Seed cells to 70-80% confluency. Treat with the compound at various concentrations and for different time points (e.g., 0, 15, 30, 60 minutes).

-

Lysis and Protein Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target of interest (e.g., phospho-ERK1/2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imager or X-ray film.

-

Stripping and Reprobing: To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total ERK1/2) and/or a loading control like β-actin.

Mandatory Visualization: Hypothetical Signaling Pathway Modulation

Caption: Inhibition of a target kinase and its effect on a signaling cascade.

Conclusion

The elucidation of a novel compound's mechanism of action is a cornerstone of modern drug discovery. For this compound, a molecule of significant structural promise but limited biological characterization, a systematic and integrated investigational strategy is paramount. The multi-phase approach detailed in this guide—progressing from broad phenotypic screening to specific, hypothesis-driven target identification, in-cell validation, and downstream pathway analysis—provides a comprehensive and robust framework. By rigorously applying these field-proven methodologies, researchers can effectively de-orphanize this and other novel compounds, unlocking their full therapeutic potential and paving the way for the development of next-generation therapeutics.

References

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche.[Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.[Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central.[Link]

-

MTT (Assay protocol). Protocols.io.[Link]

-

Target Identification and Validation (Small Molecules). University College London.[Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.[Link]

-

(PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate.[Link]

-

Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.[Link]

-

Target Identification and Validation in Drug Discovery. Chemspace.[Link]

-

The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.[Link]

-

Broth microdilution. Wikipedia.[Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.[Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.[Link]

-

Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate.[Link]

-

The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.[Link]

-

Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. NIH.[Link]

- Pharmacological activity of furan deriv

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.[Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PMC - PubMed Central.[Link]

-

Cellular Thermal Shift Assay (CETSA). News-Medical.Net.[Link]

-

Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne.[Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.[Link]

-

Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Nature Experiments.[Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.[Link]

-

Medicinal significance of furan derivatives : A Review. Semantic Scholar.[Link]

-

Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. NIH.[Link]

-

InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube.[Link]

-

Assay Development for Protein Kinase Enzymes. NCBI - NIH.[Link]

-

This compound hydrochloride | C10H11ClN2O. PubChem.[Link]

-

Synthesis and biological evaluation of some novel furan derivatives. ResearchGate.[Link]

-

This compound hydrochloride 100mg. Dana Bioscience.[Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. NIH.[Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.[Link]

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC - PubMed Central.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. clyte.tech [clyte.tech]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Broth microdilution - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. rr-asia.woah.org [rr-asia.woah.org]

- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scispace.com [scispace.com]

- 17. news-medical.net [news-medical.net]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. annualreviews.org [annualreviews.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 22. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - KR [thermofisher.com]

A Spectroscopic Guide to the Structural Elucidation of N-(furan-2-ylmethyl)pyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the heterocyclic compound N-(furan-2-ylmethyl)pyridin-2-amine. In the dynamic fields of medicinal chemistry and materials science, the unambiguous structural confirmation of novel molecules is a cornerstone of rigorous scientific practice. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide is structured to not only present the spectroscopic data but also to provide the underlying scientific rationale for the experimental design and data interpretation, ensuring a thorough understanding of the molecule's structural features. While direct experimental spectra for this specific molecule are not widely published, this guide presents a robust, predictive analysis based on established spectroscopic principles and data from closely related analogues, offering a valuable reference for its synthesis and characterization.

Introduction: The Significance of Spectroscopic Characterization

This compound is a molecule of interest due to its combination of two key heterocyclic moieties: a pyridine ring and a furan ring, linked by a secondary amine bridge. Such structures are common scaffolds in the development of new therapeutic agents and functional materials. The precise arrangement of these rings and the connecting amine group dictates the molecule's chemical properties and biological activity. Therefore, its definitive structural characterization is paramount.

Spectroscopic techniques provide a non-destructive window into the molecular world, allowing for the precise mapping of atomic connectivity and chemical environment. This guide will focus on three core techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and the electronic environment of each unique proton and carbon atom.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule, particularly the N-H bond of the secondary amine.

-

Mass Spectrometry (MS): To determine the molecular weight and to gain insight into the molecule's fragmentation patterns, further confirming its structure.

The protocols and interpretations that follow are designed to be self-validating, providing a logical and scientifically sound framework for the characterization of this compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data. The structure of this compound with the systematic numbering used throughout this guide is presented below.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals, a complete picture of the proton and carbon environments can be constructed.

Experimental Protocol: ¹H and ¹³C NMR

A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data interpretation.

Caption: Workflow for ATR-FTIR analysis.

Causality Behind Experimental Choices:

-

ATR: This technique is often preferred for its simplicity, as it requires minimal sample preparation compared to methods like KBr pellets. [1]Good contact between the sample and the ATR crystal is essential for a strong signal. [1]* Background Spectrum: A background spectrum is collected first to account for absorptions from atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself. This ensures that the final spectrum is only representative of the sample. [2]

Predicted IR Absorption Bands

The IR spectrum of this compound is predicted to show several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3350 - 3310 | N-H stretch (secondary amine) | Medium |

| 3100 - 3000 | C-H stretch (aromatic) | Medium-Weak |

| 2950 - 2850 | C-H stretch (aliphatic CH₂) | Medium-Weak |

| 1600 - 1450 | C=C and C=N stretch (aromatic rings) | Strong-Medium |

| 1335 - 1250 | C-N stretch (aromatic amine) | Strong |

| ~1015 | C-O-C stretch (furan) | Strong |

| 900 - 675 | C-H bend (out-of-plane, aromatic) | Strong |

Interpretation of the IR Spectrum:

-

N-H Stretch: The most diagnostic peak for this molecule is the N-H stretching vibration of the secondary amine, expected as a single, relatively sharp band in the 3350-3310 cm⁻¹ region. [3]This distinguishes it from primary amines, which show two N-H bands.

-

C-H Stretches: The spectrum will show C-H stretching vibrations above 3000 cm⁻¹ for the aromatic protons and just below 3000 cm⁻¹ for the aliphatic methylene protons.

-

Aromatic Ring Vibrations: A series of sharp bands between 1600 and 1450 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the pyridine and furan rings.

-

C-N and C-O Stretches: A strong band corresponding to the C-N stretch of the aromatic amine is expected around 1335-1250 cm⁻¹. [4]The characteristic C-O-C stretch of the furan ring should also be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique that leads to predictable fragmentation.

Experimental Protocol: Electron Ionization (EI)-MS

Caption: General workflow for Electron Ionization Mass Spectrometry.

Causality Behind Experimental Choices:

-

High Vacuum: The entire process is conducted under a high vacuum to prevent ions from colliding with air molecules.

-

70 eV Electrons: This is a standard energy for EI because it provides enough energy to ionize and fragment most organic molecules in a reproducible manner, allowing for comparison with library spectra. [5]

Predicted Mass Spectrum

The mass spectrum will provide the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

-

Molecular Formula: C₁₀H₁₀N₂O

-

Exact Mass: 174.08 g/mol

-

Predicted Molecular Ion (M⁺·): m/z = 174

Predicted Major Fragment Ions:

| m/z | Proposed Fragment Structure | Loss from Molecular Ion |

| 174 | [C₁₀H₁₀N₂O]⁺· (Molecular Ion) | - |

| 93 | [C₅H₅N-NH]⁺ (Aminopyridine radical cation) | - C₅H₅O (Furfuryl radical) |

| 81 | [C₅H₅O]⁺ (Furfuryl cation) | - C₅H₅N₂ (Aminopyridyl radical) |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) | - C₅H₆NO |

Interpretation and Predicted Fragmentation Pathway: The most likely fragmentation pathway involves the cleavage of the C-N bond between the methylene bridge and the amine nitrogen, or the C-N bond of the pyridine ring. This is often the weakest bond in similar structures. [6]

-

Formation of the Molecular Ion: The high-energy electron beam will knock off an electron from the this compound molecule to form the molecular ion, M⁺·, at m/z = 174.

-

Major Fragmentation: The most favorable fragmentation is the benzylic-type cleavage of the C8-N7 bond. This can lead to two major fragment ions:

-

The Furfuryl Cation (m/z = 81): Cleavage where the charge is retained on the furan-containing fragment results in the stable furfuryl cation, [C₅H₅O]⁺. This is often a very prominent peak in the mass spectra of furfuryl derivatives.

-

The Aminopyridine Fragment (m/z = 93): If the charge is retained on the pyridine-containing fragment after cleavage, it would lead to a fragment at m/z = 93.

-

Caption: Predicted major fragmentation pathway for this compound.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound using NMR, IR, and Mass Spectrometry. By integrating established experimental protocols with in-depth interpretations based on fundamental principles and data from analogous structures, this document serves as an authoritative reference for scientists engaged in the synthesis, purification, and analysis of this compound. The provided tables of predicted spectral data, along with the rationale for these predictions, offer a robust baseline for the confirmation of its structure, thereby upholding the principles of scientific integrity and enabling further research and development.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from Drawell Scientific. [Link]

-

EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from EAG Laboratories. [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from Chemistry LibreTexts. [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from LPD Lab Services Ltd. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from Chemistry LibreTexts. [Link]

-

University of California, Los Angeles. (n.d.). IR: amines. Retrieved from UCLA Chemistry & Biochemistry. [Link]

-

Chemistry Stack Exchange. (2014, October 4). Proton NMR signals and rings. Retrieved from Chemistry Stack Exchange. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

-

Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from Chemistry LibreTexts. [Link]

-

Solano, E. A., et al. (2007). Linear free energy relationships in C–N bond dissociations in molecular ions of 4-substituted-N-(2-furylmethyl)anilines in the gas phase. International Journal of Mass Spectrometry, 268(2-3), 133-141. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from orgchemdatasource.com. [Link]

-

University of Illinois. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from University of Illinois. [Link]

Sources

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-depth Technical Guide to N-(furan-2-ylmethyl)pyridin-2-amine: Synthesis, Characterization, and Therapeutic Potential

Abstract

This compound is a heterocyclic compound that incorporates two key pharmacophores: a pyridine ring and a furan ring, linked by a methyleneamine bridge. This unique structural arrangement makes it a molecule of significant interest in medicinal chemistry and drug discovery. The pyridine moiety is a common feature in a multitude of bioactive compounds, exhibiting a wide range of pharmacological activities including anticancer and antimicrobial effects.[1][2][3] Similarly, the furan nucleus is present in numerous natural and synthetic molecules with demonstrated therapeutic value, including anti-inflammatory and antimicrobial properties.[4][5] This guide provides a comprehensive overview of this compound, detailing its synthesis, spectroscopic characterization, and potential biological activities based on the current scientific literature. The content is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the study of this promising molecule.

Introduction: The Convergence of Privileged Scaffolds

The strategic combination of well-established pharmacophores into a single molecular entity is a cornerstone of modern drug design. This compound exemplifies this approach by uniting the furan and pyridine rings. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a versatile scaffold known for its ability to engage in various biological interactions. Its derivatives have been extensively explored for their potential in treating a wide array of diseases, most notably cancer.[2] The furan ring, a five-membered aromatic heterocycle with one oxygen atom, is another privileged structure in medicinal chemistry.[4] Its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.

The linkage of these two heterocycles via a methyleneamine bridge in this compound creates a flexible yet defined structure that can be readily modified to explore structure-activity relationships (SAR). This guide will delve into the synthetic pathways to access this molecule, the analytical techniques for its characterization, and the prospective therapeutic applications that warrant further investigation.

Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through a reductive amination reaction. This widely utilized transformation involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine. In this case, 2-aminopyridine serves as the amine component and furfural (furan-2-carbaldehyde) provides the carbonyl group.

Proposed Synthetic Protocol: Reductive Amination

This protocol describes a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

2-Aminopyridine

-

Furfural

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether

-

Diethyl ether

Step-by-Step Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in methanol.

-

To this solution, add furfural (1.0-1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

In Situ Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

-

Work-up and Extraction:

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

(Optional) Hydrochloride Salt Formation:

-

For improved stability and handling, the free base can be converted to its hydrochloride salt.

-

Dissolve the purified product in a minimal amount of diethyl ether.

-

Add a solution of HCl in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Causality Behind Experimental Choices

-

Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of imines in the presence of other functional groups. Its ease of handling makes it preferable to more reactive hydrides like lithium aluminum hydride for this transformation.

-

Solvent: Methanol is an excellent solvent for both the reactants and the reducing agent. It also acts as a proton source for the reduction mechanism.

-

In Situ Reduction: Performing the reduction in the same pot as the imine formation is efficient and avoids the need to isolate the often-unstable intermediate imine.

-

Salt Formation: Converting the final product to its hydrochloride salt often improves its crystallinity, stability, and solubility in aqueous media, which can be advantageous for biological testing.[6]

Synthetic Workflow Diagram

Caption: Reductive amination workflow for the synthesis of this compound.

Structural Elucidation and Spectroscopic Characterization

The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the pyridine and furan rings, a characteristic singlet for the methylene bridge protons, and a broad singlet for the amine proton. The chemical shifts and coupling patterns will be indicative of the electronic environment of each proton. |

| ¹³C NMR | Resonances for each unique carbon atom in the molecule, including the aromatic carbons of the two rings and the aliphatic carbon of the methylene bridge. |

| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₀N₂O, Exact Mass: 174.08). Fragmentation patterns can provide further structural information. |

| FT-IR | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C and C=N stretching (aromatic rings), and C-O-C stretching (furan ring). |

Data Interpretation and Validation

The collective analysis of these spectroscopic data provides a self-validating system for structural confirmation. For instance, the integration of the proton signals in the ¹H NMR spectrum should correspond to the number of protons in each environment. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic effects of the furan and pyridine rings. High-resolution mass spectrometry can confirm the elemental composition of the molecule with high accuracy.

Potential Therapeutic Applications: A Landscape of Possibilities

The structural components of this compound suggest a range of potential biological activities that merit investigation. The broader classes of pyridine and furan derivatives have been extensively studied and have yielded compounds with significant therapeutic effects.

Anticancer Activity

Derivatives of pyridine and pyrimidine are well-represented among anticancer agents.[1][8] They are known to target various components of the cell cycle and signaling pathways that are often dysregulated in cancer. For example, related aminopyrimidine scaffolds have been developed as potent inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of cell cycle progression.[9] Given the structural similarities, this compound could potentially exhibit inhibitory activity against such kinases or other targets relevant to oncology.

Antimicrobial and Antiviral Activity

Both furan and pyridine derivatives have been reported to possess significant antimicrobial and antiviral properties.[3][5][10] For instance, certain furan-containing compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA).[5] The combination of these two pharmacophores in this compound makes it a candidate for screening against a panel of pathogenic bacteria and viruses. Recently, derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide were identified as novel inhibitors of the SARS-CoV-2 main protease, highlighting the potential of the furan scaffold in developing antiviral agents.[11]

Anti-inflammatory and Anti-fibrotic Potential

Chronic inflammation is a key driver of many diseases, including fibrosis. Furan derivatives have been noted for their anti-inflammatory effects.[4][5] Furthermore, related 2-(pyridin-2-yl)pyrimidine derivatives have demonstrated promising anti-fibrotic activity by inhibiting collagen prolyl 4-hydroxylases.[7][9] This suggests that this compound could be investigated for its potential to modulate inflammatory pathways and mitigate fibrotic processes.

Proposed Mechanism of Action Pathway

Caption: Potential mechanisms of action for this compound.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. The synthetic route to this molecule is straightforward, allowing for the facile generation of derivatives for SAR studies. Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: The proposed synthetic protocol should be carried out, and the resulting compound should be fully characterized using the spectroscopic methods outlined in this guide.

-

Broad Biological Screening: The compound should be screened against a diverse range of biological targets, including cancer cell lines, pathogenic microbes, and relevant enzymes, to identify its primary pharmacological activities.

-

Lead Optimization: Should promising activity be identified, a medicinal chemistry program should be initiated to synthesize and evaluate analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.

References

-

Gao, Y-F., et al. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 26(16), 4985. [Link]

-

Moon, S-H., et al. (2011). N-(Pyridin-2-ylmethyl)pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1371. [Link]

-

Bazzan, G., et al. (2018). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus Chimie, 21(10), 929-937. [Link]

-

PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. [Link]

-

Moon, S-H., et al. (2011). N-(Pyridin-2-ylmethyl)pyridin-2-amine. ResearchGate. [Link]

-

Dou, X., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 243, 114775. [Link]

-

Dana Bioscience. (n.d.). This compound hydrochloride 100mg. [Link]

-

Wang, Z., et al. (2016). Synthesis and evaluation of the antitumor activity of highly functionalised pyridin-2-ones and pyrimidin-4-ones. RSC Advances, 6(81), 77899-77908. [Link]

-

Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc, 2018(7), 471-481. [Link]

-

Al-Said, M. S., et al. (2011). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archiv der Pharmazie, 344(11), 762-769. [Link]

-

Singh, A., & Singh, A. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology, 4(6), 1-12. [Link]

-

Ghorab, M. M., et al. (2020). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 25(21), 5024. [Link]

-

Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3123. [Link]

-

El-Gendy, A. A., et al. (2020). Synthesis and antitumor activity evaluation of some pyrrolone and pyridazinone heterocycles derived from 3-((2-oxo-5-(p-tolyl)furan-3(2H)-ylidene)methyl)quinolin-2(1H)-one. ResearchGate. [Link]

-

World Journal of Pharmaceutical Research. (2023). Pharmacological activity of furan derivatives. WJPR, 12(15), 1345-1356. [Link]

-

Adarsha, H. J., et al. (2021). IN VITRO ANTIOXIDANT, ANTIMICROBIAL AND ADMET STUDY OF NOVEL FURAN/BENZOFURAN C-2 COUPLED QUINOLINE HYBRIDS. ResearchGate. [Link]

-

Hosny, N. M., et al. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. BMC Chemistry, 18(1), 1-16. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 1937-1951. [Link]

-

Gholami, O., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 387-396. [Link]

Sources

- 1. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijsat.org [ijsat.org]

- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological activity of furan derivatives [wisdomlib.org]

- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride | C10H11ClN2O | CID 42909649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and evaluation of the antitumor activity of highly functionalised pyridin-2-ones and pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(furan-2-ylmethyl)pyridin-3-amine (CAS 510703-88-5) for Research and Development Professionals

This guide provides a comprehensive overview of the chemical properties, safe handling procedures, and potential research applications of N-(furan-2-ylmethyl)pyridin-3-amine. The information herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Identification and Overview

N-(furan-2-ylmethyl)pyridin-3-amine, identified by the CAS number 510703-88-5, is a heterocyclic organic compound. Its structure incorporates a furan ring linked to a pyridine ring through a secondary amine bridge. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by both furan and pyridine derivatives.

Synonyms:

The furan moiety can serve as a bioisostere for a phenyl ring, offering altered physicochemical properties that can influence a molecule's solubility, metabolic stability, and target engagement. The secondary amine provides a reactive site for further molecular modifications, making it a valuable building block in the synthesis of more complex molecules.

Physicochemical Properties

| Property | Value (for N-(Furan-2-ylmethyl)pyridin-2-amine) | Source |

| Molecular Formula | C₁₀H₁₀N₂O | |

| Molecular Weight | 174.20 g/mol | |

| Form | Solid |

It is crucial for researchers to experimentally determine the specific properties of N-(furan-2-ylmethyl)pyridin-3-amine for their applications.

Hazard Identification and Safety Precautions

Based on safety data sheets (SDS) for structurally similar compounds, N-(furan-2-ylmethyl)pyridin-3-amine should be handled with care. The primary hazards are likely to include:

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Harmful if Swallowed or Inhaled: May be harmful if ingested or if its dust or vapors are inhaled.

Precautionary Statements:

-

Wash hands and any exposed skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

Safe Handling and Storage Protocols

Adherence to strict laboratory safety protocols is essential when working with this compound.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Handling:

-

Ensure adequate ventilation, especially in confined areas.

-

Use non-sparking tools and take precautionary measures against static discharges.

-

Keep away from open flames, hot surfaces, and sources of ignition.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from heat and sources of ignition.

First Aid Measures

In case of exposure, the following first aid measures are recommended:

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.

Scientific Rationale and Research Applications

The furan-pyridine scaffold is a recurring motif in compounds with a wide range of biological activities. This suggests that N-(furan-2-ylmethyl)pyridin-3-amine could serve as a valuable starting material or intermediate for the development of novel therapeutic agents.

Potential Areas of Application:

-

Antibacterial and Antifungal Agents: Furan derivatives have demonstrated significant antibacterial and antifungal properties. Research has shown that compounds incorporating the furan nucleus can be effective against various bacterial and fungal strains.[2] Derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine have shown excellent antimicrobial profiles against both standard and clinical bacterial strains.

-

Anticancer Activity: The broader class of N-(furan-2-ylmethyl)aniline derivatives has been utilized in the development of novel anticancer agents. These compounds have been investigated for their potent and selective activity against non-small-cell lung cancer (NSCLC).[3]

-

Herbicidal and Fungicidal Activity: Studies on α-amino acylamines derivatives containing furan and pyridine rings have indicated good herbicidal and fungicidal activities, particularly for compounds based on glycine and valine.

-

Pharmaceutical Development: The unique structure of furan-pyridine derivatives makes them candidates for developing new antihypertensive and antimicrobial agents.[4]

The versatility of the furan and pyridine rings, coupled with the reactivity of the amine linker, allows for a wide range of chemical modifications to optimize biological activity and pharmacokinetic properties.

Exemplary Experimental Workflow: Synthesis of N-(furan-2-ylmethyl)pyridin-3-amine

A plausible synthetic route to N-(furan-2-ylmethyl)pyridin-3-amine is via reductive amination. This common and effective method involves the reaction of an aldehyde (furan-2-carbaldehyde) with an amine (pyridin-3-amine) in the presence of a reducing agent.

Caption: Proposed synthetic pathway for N-(furan-2-ylmethyl)pyridin-3-amine.

Exemplary Experimental Protocol: Synthesis of a N-(furan-2-ylmethyl)aniline Derivative

The following protocol is adapted from the synthesis of a related N-(furan-2-ylmethyl)aniline derivative and illustrates a typical experimental setup.[3]

Objective: To synthesize a N-(furan-2-ylmethyl)aniline derivative via nucleophilic aromatic substitution.

Materials:

-

4-chloro-furo[2,3-b]quinoline

-

Furfurylamine

-

Isopropanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of 4-chloro-furo[2,3-b]quinoline (1.0 equivalent) in isopropanol, add furfurylamine (1.2 equivalents).

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain the desired product.

This protocol demonstrates a common method for forming the N-(furan-2-ylmethyl)amine linkage and can be adapted for the synthesis of N-(furan-2-ylmethyl)pyridin-3-amine from appropriate starting materials.

References

-

Dana Bioscience (n.d.). N-(Furan-2-ylmethyl)-4-methylpyridin-3-amine 1g. Retrieved January 15, 2026, from [Link]

-

MDPI (2018). Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information (n.d.). N-[(furan-2-yl)methyl]-3-methylpyrazin-2-amine. PubChem. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information (n.d.). This compound hydrochloride. PubChem. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information (2011). N′-[(E)-Furan-2-ylmethylidene]pyridine-3-carbohydrazide. PMC. Retrieved January 15, 2026, from [Link]

- Warkade, D. P., et al. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.

Sources

An In-depth Technical Guide to the Structural Elucidation of N-(furan-2-ylmethyl)pyridin-2-amine

Abstract

This technical guide addresses the crystal structure of the heterocyclic amine N-(furan-2-ylmethyl)pyridin-2-amine. A comprehensive search of the current body of scientific literature and crystallographic databases reveals that, as of the date of this publication, the experimentally determined crystal structure of this compound in its free base form has not been reported. However, its hydrochloride salt is a known and commercially available compound.[1][2] In the absence of direct crystallographic data for the target molecule, this guide provides a detailed analysis of the crystal structure of the closely related analogue, N-(Pyridin-2-ylmethyl)pyridin-2-amine, to offer valuable structural insights.[3][4] Furthermore, this document outlines a proposed methodology for the synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis of this compound, providing a roadmap for researchers aiming to elucidate its definitive three-dimensional structure.

Introduction: The Significance of this compound in Medicinal Chemistry

Heterocyclic compounds containing pyridine and furan moieties are of significant interest in the field of drug discovery. The pyridine ring is a common feature in many pharmaceuticals, valued for its ability to participate in hydrogen bonding and its overall metabolic stability. The furan ring, another key pharmacophore, can act as a bioisostere for other aromatic systems and is involved in various receptor-ligand interactions. The combination of these two rings in this compound creates a molecule with a unique three-dimensional profile and electronic distribution, making it a compelling scaffold for the development of novel therapeutic agents.

A precise understanding of the crystal structure is paramount for structure-based drug design. It provides definitive information on molecular conformation, bond angles, and intermolecular interactions, which are critical for predicting and optimizing the binding of a molecule to its biological target.

Comparative Structural Analysis: The Crystal Structure of N-(Pyridin-2-ylmethyl)pyridin-2-amine

As a foundational step, we will examine the crystal structure of the analogous compound, N-(Pyridin-2-ylmethyl)pyridin-2-amine, where a pyridine ring replaces the furan ring of our target molecule. The crystallographic data for this compound provide a robust model for predicting the potential structural features of this compound.

The crystal structure of N-(Pyridin-2-ylmethyl)pyridin-2-amine, with the chemical formula C₁₁H₁₁N₃, was determined by single-crystal X-ray diffraction.[3][4] The compound crystallizes in the orthorhombic space group Pca2₁ with two crystallographically independent molecules (A and B) in the asymmetric unit.[3][4]

Crystallographic Data

The following table summarizes the key crystallographic data and refinement parameters for N-(Pyridin-2-ylmethyl)pyridin-2-amine.[3][4]

| Parameter | Value |

| Chemical Formula | C₁₁H₁₁N₃ |

| Formula Weight | 185.23 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 14.5434 (14) |

| b (Å) | 5.8198 (6) |

| c (Å) | 23.045 (2) |

| V (ų) | 1950.5 (3) |

| Z | 8 |

| Temperature (K) | 173 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.054 |

Molecular Geometry and Conformation

The two independent molecules in the asymmetric unit exhibit very similar geometries.[3][4] A notable feature is the non-coplanar arrangement of the two pyridine rings. The dihedral angles between the pyridyl ring planes are 84.0(2)° for molecule A and 83.2(2)° for molecule B.[3] This twisted conformation is largely influenced by the torsion angles of the methylene amine bridge. The C-N-C-C torsion angles are 67.4(5)° for molecule A and -69.3(5)° for molecule B.[3]

This significant twist between the two aromatic rings is a critical structural insight. It suggests that the linker between the furan and pyridine rings in our target molecule will likely also enforce a non-planar conformation, which will have profound implications for its interaction with a protein binding pocket.

Intermolecular Interactions and Crystal Packing

The crystal packing of N-(Pyridin-2-ylmethyl)pyridin-2-amine is stabilized by a combination of weak intermolecular interactions. The amine groups of both independent molecules participate in pairwise N—H···N hydrogen bonds, leading to the formation of dimers.[3] Additionally, weak C—H···π interactions contribute to the overall stability of the crystal lattice.[3]

Caption: Intermolecular interactions in the crystal structure of N-(Pyridin-2-ylmethyl)pyridin-2-amine.

Proposed Methodology for the Structural Elucidation of this compound

Given the absence of published crystal structure data, this section provides a comprehensive, field-proven workflow for determining the crystal structure of this compound.

Synthesis

The synthesis of this compound can be achieved via reductive amination. This is a robust and widely used method for the formation of C-N bonds.

Protocol: Reductive Amination

-

Reactant Preparation: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq.) and furfural (1.0 eq.) in a suitable solvent such as methanol or dichloromethane.

-

Imine Formation: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate Schiff base (imine). The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), portion-wise over 30 minutes. The use of NaBH₄ is a strategic choice due to its mild nature and selectivity for imines over other functional groups.

-

Quenching and Work-up: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Caption: Synthetic workflow for this compound via reductive amination.

Crystallization

The growth of high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.

Protocol: Crystallization Screening

-

Solvent Selection: Begin by assessing the solubility of the purified compound in a range of common laboratory solvents (e.g., hexane, ethyl acetate, acetone, methanol, ethanol, dichloromethane).

-

Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in various good solvents. Loosely cap the vials and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): This is a highly effective technique. A concentrated solution of the compound is placed as a drop on a siliconized cover slip, which is then inverted and sealed over a well containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

-

Solvent Layering: Carefully layer a poor solvent on top of a concentrated solution of the compound in a good solvent. Slow diffusion at the interface can induce crystallization.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the following workflow should be employed for data collection and structure solution.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Predicted Structural Features and Potential for Drug Development

Based on the analysis of its pyridine analogue, we can predict that this compound will also adopt a non-planar conformation. The replacement of a pyridine ring with a furan ring will alter the electronic properties and hydrogen bonding potential of the molecule. The furan oxygen can act as a hydrogen bond acceptor, a feature not present in the pyridine analogue. This could lead to different crystal packing arrangements and, more importantly, different interactions within a biological target.